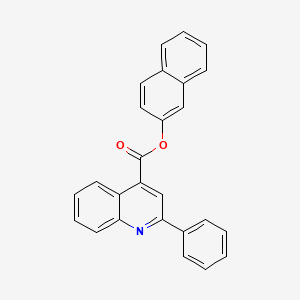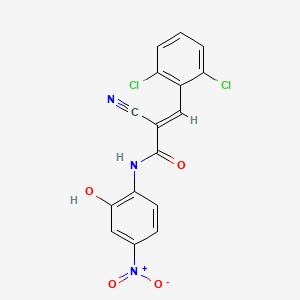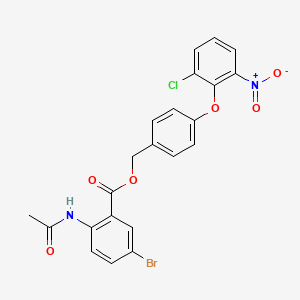![molecular formula C9H8N6S2 B10879847 5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10879847.png)
5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE is a compound that features a benzotriazole moiety linked to a thiadiazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE typically involves the reaction of 1H-1,2,3-benzotriazole with a thiadiazole derivative under specific conditions. One common method involves the use of a chloromethylating agent to introduce the benzotriazole moiety, followed by a nucleophilic substitution reaction with a thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer or antimicrobial agent.
Industry: It can be used as a corrosion inhibitor or a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes or receptors through π-π stacking interactions and hydrogen bonding, while the thiadiazole ring can interact with metal ions or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzotriazole: Similar in structure but lacks the thiadiazole ring.
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE is unique due to the presence of both benzotriazole and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N6S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5-(benzotriazol-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N6S2/c10-8-12-13-9(17-8)16-5-15-7-4-2-1-3-6(7)11-14-15/h1-4H,5H2,(H2,10,12) |
InChI Key |
GJXJONMVTSZYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CSC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)

![N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10879788.png)
![N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
![2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10879848.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10879861.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879862.png)
